{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

Catalog No.
S727685
CAS No.
131028-54-1
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

CAS Number

131028-54-1

Product Name

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

IUPAC Name

[4-[2-(dimethylamino)ethoxy]phenyl]methanol

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,13H,7-9H2,1-2H3

InChI Key

YRIVJGAEWBORLY-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CO

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CO

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol, also known as 4-(2-(dimethylamino)ethoxy)benzyl alcohol, is an organic compound characterized by a phenolic structure with a dimethylaminoethoxy substituent. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a suitable candidate for various

The reactivity of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol can be attributed to its functional groups. Key reactions include:

  • Esterification: The compound can undergo esterification reactions, where it reacts with carboxylic acids to form esters, which are often more biologically active.
  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing the formation of diverse derivatives.
  • Hydrazone Formation: It can react with hydrazines to form hydrazones, which are useful intermediates in organic synthesis .

Research indicates that {4-[2-(Dimethylamino)ethoxy]phenyl}methanol exhibits significant biological activity. It has been studied for its potential as an inhibitor against various pathogens, including protozoa such as Entamoeba histolytica. The compound's ability to disrupt cellular processes in these organisms highlights its potential as a therapeutic agent . Additionally, its structural properties suggest possible applications in cancer treatment and as an anti-inflammatory agent.

Several synthesis methods have been developed for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol:

  • Acidic Esterification: Starting from p-hydroxybenzoic acid, the compound can be synthesized via acidic esterification with methanol, followed by reaction with 2-dimethylaminoethyl chloride in the presence of potassium tert-butoxide .
  • Reflux Method: A reflux method using ethanol and hydrazine hydrate can yield derivatives such as benzohydrazides from the initial compound .
  • One-Pot Synthesis: A more efficient one-pot synthesis approach involves reacting the compound with other reagents under controlled conditions to yield complex derivatives in high yields .

The applications of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol span various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating parasitic infections and potentially cancer.
  • Material Science: The compound's unique properties may be harnessed in the development of novel materials, including polymers and coatings.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic molecules used in research and industrial applications.

Interaction studies involving {4-[2-(Dimethylamino)ethoxy]phenyl}methanol have focused on its binding affinities and mechanisms of action against target proteins or enzymes. These studies are crucial for understanding how the compound exerts its biological effects and can guide further modifications to enhance efficacy or reduce toxicity.

Several compounds share structural similarities with {4-[2-(Dimethylamino)ethoxy]phenyl}methanol. Here are some notable examples:

Compound NameStructureUnique Features
4-DimethylaminobenzaldehydeStructureContains an aldehyde group; used in dye synthesis.
4-(2-Hydroxyethoxy)anilineStructureHydroxy group enhances solubility; potential use in pharmaceuticals.
4-Ethoxybenzyl alcoholStructureEthoxy group instead of dimethylamino; different reactivity profile.

Uniqueness

What sets {4-[2-(Dimethylamino)ethoxy]phenyl}methanol apart is its combination of a dimethylamino group with a phenolic structure, which enhances both solubility and biological activity compared to similar compounds. This unique combination allows for versatile reactivity and potential applications across various scientific fields.

The compound {4-[2-(dimethylamino)ethoxy]phenyl}methanol represents a complex organic molecule with multiple functional groups that contribute to its chemical behavior and classification. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as [4-[2-(dimethylamino)ethoxy]phenyl]methanol. Alternative systematic names include benzenemethanol, 4-[2-(dimethylamino)ethoxy]-, reflecting its structural relationship to the benzyl alcohol family.

The compound exhibits several synonymous designations within chemical databases and literature. These include (4-(2-(dimethylamino)ethoxy)phenyl)methanol, 4-[2-(dimethylamino)ethoxy]benzenemethanol, and the pharmaceutical industry designation as Itopride Impurity 17. The Chemical Abstracts Service has assigned the unique identifier 131028-54-1 to this compound, facilitating unambiguous identification across scientific literature and regulatory documentation.

From a structural classification perspective, the molecule belongs to the benzyl alcohol family, specifically the para-substituted derivatives. The compound features a benzene ring with two distinct substituents: a hydroxymethyl group at one position and a 2-(dimethylamino)ethoxy chain at the para position. This structural arrangement places it within the broader category of aromatic ethers containing tertiary amine functionality.

Nomenclature CategoryDesignation
International Union of Pure and Applied Chemistry Name[4-[2-(dimethylamino)ethoxy]phenyl]methanol
Chemical Abstracts Service Number131028-54-1
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
Primary ClassificationPara-substituted benzyl alcohol
Secondary ClassificationAromatic aminoethoxy compound

Historical Development and Synthetic Origins

The historical development of {4-[2-(dimethylamino)ethoxy]phenyl}methanol is intrinsically linked to the pharmaceutical industry's pursuit of prokinetic agents, particularly in the synthesis of itopride hydrochloride. Patent literature from 2006 reveals the compound's emergence as a crucial intermediate in novel synthetic pathways for itopride production. These early developments emphasized the need for efficient synthetic routes that could produce the compound with high purity and yield while minimizing the use of hazardous reagents.

Research conducted by pharmaceutical companies in the early 2000s established multiple synthetic approaches to access this compound. The primary synthetic strategy involves the reaction of 4-hydroxybenzyl-containing precursors with 2-(dimethylamino)ethyl chloride under basic conditions. Alternative approaches described in patent literature include the reduction of corresponding nitrile intermediates using metal-catalyzed hydrogenation or chemical reduction with sodium borohydride in the presence of transition metal catalysts.

The compound's synthetic origins can be traced to two principal pathways documented in patent applications. The first pathway utilizes 4-fluorobenzylamine as a starting material, which undergoes nucleophilic substitution with 2-(dimethylamino)ethanol under elevated temperatures. The second approach employs 4-hydroxybenzonitrile, which is first alkylated with 2-(dimethylamino)ethyl chloride, followed by reduction of the nitrile group to the corresponding benzyl alcohol.

Industrial-scale production methods have evolved to incorporate phase transfer catalysis and biphasic solvent systems to enhance reaction efficiency and environmental sustainability. These developments reflect the pharmaceutical industry's increasing emphasis on green chemistry principles while maintaining high product quality standards.

Position in Para-Substituted Phenylmethanol Chemistry

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol occupies a distinctive position within the broader family of para-substituted phenylmethanol compounds. The para-substitution pattern, where the 2-(dimethylamino)ethoxy chain is positioned directly opposite to the hydroxymethyl group on the benzene ring, creates unique electronic and steric properties that distinguish this compound from its ortho- and meta-substituted analogs.

The electronic effects of the para-substitution pattern significantly influence the compound's chemical reactivity. The dimethylamino group acts as a strong electron-donating substituent through both inductive and resonance effects, increasing electron density on the benzene ring and enhancing nucleophilicity at the aromatic positions. This electronic activation facilitates electrophilic aromatic substitution reactions and influences the compound's behavior in various chemical transformations.

Structural comparison with related para-substituted phenylmethanol derivatives reveals the unique positioning of {4-[2-(dimethylamino)ethoxy]phenyl}methanol within this chemical family. The ethoxy linker between the aromatic ring and the dimethylamino group provides conformational flexibility while maintaining electronic communication between these functional groups. This structural feature distinguishes it from simpler para-substituted benzyl alcohols such as 4-methoxybenzyl alcohol or 4-nitrobenzyl alcohol.

The compound's relationship to other pharmaceutical intermediates within the para-substituted phenylmethanol family highlights its significance in medicinal chemistry. Unlike simple para-substituted benzyl alcohols that serve primarily as protecting groups or synthetic building blocks, {4-[2-(dimethylamino)ethoxy]phenyl}methanol functions as a key intermediate in the synthesis of bioactive compounds.

Compound TypeSubstitution PatternKey Structural FeaturePrimary Application
4-Methoxybenzyl alcoholPara-methoxySimple ether linkageProtecting group chemistry
4-Nitrobenzyl alcoholPara-nitroElectron-withdrawing groupPhotolabile protecting group
{4-[2-(Dimethylamino)ethoxy]phenyl}methanolPara-aminoethoxyExtended chain with tertiary aminePharmaceutical intermediate

Significance as an Aromatic Aminoethoxy Compound

The significance of {4-[2-(dimethylamino)ethoxy]phenyl}methanol as an aromatic aminoethoxy compound extends beyond its specific pharmaceutical applications to encompass broader implications for organic synthesis and medicinal chemistry. The compound exemplifies the class of aromatic ethers bearing amino functionality, which have emerged as important structural motifs in drug discovery and development.

The aminoethoxy functional group combination present in this compound provides a unique balance of hydrophilic and lipophilic properties that can be exploited in pharmaceutical design. The tertiary amine functionality contributes to water solubility and potential for salt formation, while the aromatic system and ether linkage provide lipophilic character necessary for membrane permeation. This dual nature makes compounds of this type particularly valuable as pharmaceutical intermediates and bioactive molecules.

Research in pyrimidine chemistry has demonstrated the utility of aromatic aminoethoxy compounds as building blocks for heterocyclic systems. Studies have shown that compounds containing the 4-[2-(dimethylamino)ethoxy]phenyl motif can serve as effective nucleophilic partners in various coupling reactions, particularly in the synthesis of substituted pyrimidines and related heterocycles. These applications highlight the compound's versatility beyond its traditional role as a pharmaceutical intermediate.

The compound's significance is further enhanced by its role in structure-activity relationship studies within medicinal chemistry. The specific arrangement of functional groups in {4-[2-(dimethylamino)ethoxy]phenyl}methanol has been identified as a pharmacophore element in several therapeutic areas, leading to its incorporation into diverse molecular scaffolds. This recognition has established the compound as a valuable synthetic target and building block for pharmaceutical research.

Functional GroupChemical PropertyPharmaceutical Relevance
Tertiary amineBasic character, salt formationEnhanced solubility, formulation flexibility
Aromatic etherMetabolic stabilityReduced first-pass metabolism
Benzyl alcoholHydrogen bonding capabilityReceptor interaction potential
Para-substitutionElectronic effectsModulated biological activity

Structural Characterization of the Para-Substituted Phenylmethanol Core

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol represents a sophisticated para-substituted phenylmethanol derivative characterized by its unique structural framework incorporating both hydroxymethyl and aminoethoxy functionalities [1] [2]. The compound exhibits the molecular formula C₁₁H₁₇NO₂ with a molecular weight of 195.26 g/mol [1] [3] [4]. The Chemical Abstracts Service registry number 131028-54-1 uniquely identifies this compound, which is also catalogued under the MDL number MFCD08435911 [1] [3] [5].

The structural architecture consists of a benzene ring bearing a hydroxymethyl substituent at the para position relative to an ethoxy linkage [1] [2]. The ethoxy chain extends to terminate in a dimethylamino group, creating a para-disubstituted benzene system [1] [4]. This substitution pattern places the electron-donating dimethylamino group in conjugation with the aromatic system through the flexible ethoxy linker [6] [7].

The para-substituted phenylmethanol core demonstrates characteristic structural features of benzyl alcohol derivatives, where the hydroxymethyl group provides both hydrogen bonding capability and potential for oxidation reactions [8] [7] [9]. The positioning of substituents in the para orientation maximizes electronic communication between the aromatic ring and the terminal amino group while minimizing steric hindrance [6] [10].

PropertyValue
Molecular FormulaC₁₁H₁₇NO₂ [1]
Molecular Weight195.26 g/mol [1]
CAS Number131028-54-1 [1]
IUPAC Name{4-[2-(dimethylamino)ethoxy]phenyl}methanol [1]
InChI KeyYRIVJGAEWBORLY-UHFFFAOYSA-N [2]

Physical Properties

Thermal Properties and Phase Transitions

The thermal characteristics of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol demonstrate typical behavior for substituted benzyl alcohol derivatives [4] [11]. The compound exhibits a boiling point of 317°C at 760 mmHg, indicating substantial intermolecular forces attributable to hydrogen bonding interactions from the hydroxymethyl group [4]. Under reduced pressure conditions, the boiling point decreases significantly to 160-165°C at 3.4 mmHg, demonstrating the pressure-dependent nature of phase transitions [11].

The flash point occurs at 145.5°C, providing important information regarding thermal stability and volatility characteristics [4]. The relatively high flash point suggests limited volatility at ambient temperatures, consistent with the molecular weight and hydrogen bonding capacity of the compound [4]. Vapor pressure measurements indicate negligible volatility at 25°C, with recorded values approaching zero mmHg [4].

Thermal PropertyValueReference
Boiling Point (760 mmHg)317°C [4]
Boiling Point (3.4 mmHg)160-165°C [11]
Flash Point145.5°C [4]
Vapor Pressure (25°C)0 mmHg [4]

Solubility Profile in Protic and Aprotic Solvents

The solubility characteristics of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol reflect the amphiphilic nature imparted by both hydrophilic and lipophilic structural elements [4] [12]. The compound demonstrates a calculated logarithmic partition coefficient (LogP) of 1.11930, indicating moderate lipophilicity with some water solubility potential [4].

The presence of the dimethylamino group provides basic character, while the hydroxymethyl functionality contributes to hydrogen bonding interactions with protic solvents [12] [9]. Similar dimethylamino-containing phenolic compounds exhibit solubility in dimethylformamide, acetonitrile, and chloroform, suggesting comparable behavior for this compound [12]. The polar surface area of 32.70 Ų indicates moderate polarity, supporting solubility in moderately polar organic solvents [4].

The refractive index of 1.532 provides additional insight into the optical density and molecular interactions in solution [4]. The density of 1.061 g/cm³ at standard conditions reflects the molecular packing efficiency and intermolecular forces [4].

pH-Dependent Behavior and Stability

The pH-dependent behavior of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol is governed primarily by the dimethylamino group, which can undergo protonation under acidic conditions [9] [13]. The tertiary amine functionality exhibits basic character, with the nitrogen lone pair available for hydrogen ion acceptance [12] .

Under acidic conditions, protonation of the dimethylamino group would generate a positively charged ammonium species, significantly altering solubility characteristics and potentially affecting molecular conformation [9]. The phenolic-like behavior is minimal due to the absence of a direct hydroxyl group on the aromatic ring, distinguishing this compound from traditional phenols [9].

The stability profile indicates susceptibility to oxidation processes, particularly involving the hydroxymethyl group, which can be oxidized to aldehyde or carboxylic acid derivatives under appropriate conditions . The ether linkage provides stability under normal pH conditions, though extreme acidic or basic conditions might promote hydrolysis [9].

Spectroscopic Characterization

UV-Visible Spectral Features of the Aromatic System

The ultraviolet-visible spectroscopic characteristics of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol arise from electronic transitions within the conjugated aromatic system [16] [17] [18]. The primary aromatic band, corresponding to π→π* transitions, appears in the 200-280 nm region, characteristic of substituted benzene derivatives [16] [17].

The dimethylamino group acts as an electron-donating substituent, causing bathochromic shifts in the aromatic absorption bands compared to unsubstituted benzyl alcohol [17] [19]. Secondary aromatic transitions occur in the 250-320 nm range, reflecting the extended conjugation through the para-substituted system [16] [17].

The nitrogen lone pair contributes to n→π* transitions, typically observed in the 280-350 nm region, though these transitions are generally weaker in intensity [17] [18]. Charge transfer interactions between the electron-donating dimethylamino group and the aromatic system may produce additional absorption features in the 300-400 nm range [20].

Electronic TransitionWavelength Range (nm)Description
Primary aromatic (π→π*)200-280Benzene-based π electron transitions [16] [17]
Secondary aromatic250-320Substituted aromatic system transitions [16] [17]
n→π* (lone pair)280-350Nitrogen lone pair to π* orbital [17] [18]
Charge transfer300-400Dimethylamino donor to aromatic acceptor [20]

IR Vibrational Bands of Hydroxymethyl and Aminoethoxy Functionalities

The infrared spectroscopic profile of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol provides detailed information about the vibrational modes of constituent functional groups [21] [22] [23] [24]. The hydroxymethyl group contributes a characteristic broad, strong absorption in the 3200-3600 cm⁻¹ region, corresponding to O-H stretching vibrations [21] [22] [25].

Aromatic C-H stretching appears in the 3050-3100 cm⁻¹ range with medium intensity, while aliphatic C-H stretching occurs at 2850-3000 cm⁻¹ with strong intensity [23] [24]. The dimethylamino group contributes N-CH₃ stretching vibrations in the 2820-2950 cm⁻¹ region [26] [23].

Carbon-oxygen stretching vibrations from both ether and alcohol functionalities appear in the 1000-1300 cm⁻¹ region with strong intensity [23] [24]. The aromatic C=C stretching modes manifest as medium-weak absorptions in the 1450-1600 cm⁻¹ range [23] [24]. Aromatic C-H bending vibrations occur in the 650-900 cm⁻¹ region with strong intensity [23] [24].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
O-H stretch (hydroxymethyl)3200-3600Strong, broadAlcohol O-H vibration [21] [22] [25]
C-H stretch (aromatic)3050-3100MediumAromatic C-H vibration [23] [24]
C-H stretch (aliphatic)2850-3000StrongAlkyl C-H vibration [23] [24]
N-CH₃ stretch2820-2950MediumDimethylamino C-H vibration [26] [23]
Aromatic C=C stretch1450-1600Medium-weakRing C=C vibration [23] [24]
C-O stretch (ether)1050-1300StrongEther C-O vibration [23] [24]
C-O stretch (alcohol)1000-1300StrongAlcohol C-O vibration [23] [24]

¹H and ¹³C NMR Spectral Assignment and Interpretation

The proton nuclear magnetic resonance spectrum of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol exhibits distinct chemical shift patterns reflecting the diverse magnetic environments within the molecule . The aromatic protons appear as characteristic doublets in the 6.8-7.6 ppm region, with protons ortho to the ether linkage typically appearing upfield (6.8-7.2 ppm) due to increased electron density .

The benzyl hydroxymethyl group manifests as a singlet at 4.6-4.8 ppm, consistent with the characteristic chemical shift for benzylic protons adjacent to electron-withdrawing oxygen . The ethoxy chain protons exhibit the expected splitting patterns, with the OCH₂ appearing as a triplet at 4.0-4.2 ppm and the NCH₂ as a triplet at 2.6-2.8 ppm .

The dimethylamino group contributes a characteristic singlet at 2.2-2.5 ppm, integrating for six protons . The hydroxyl proton appears as a broad singlet in the variable range of 2.0-5.0 ppm, depending on concentration, temperature, and solvent conditions .

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic H (ortho to ether)6.8-7.2Doublet2H
Aromatic H (meta to ether)7.2-7.6Doublet2H
Benzyl CH₂OH4.6-4.8Singlet2H
OCH₂CH₂N4.0-4.2Triplet2H
NCH₂CH₂O2.6-2.8Triplet2H
N(CH₃)₂2.2-2.5Singlet6H

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shifts for carbon environments . The aromatic carbons span the 114-160 ppm region, with the ipso carbon bearing the ether substituent appearing most downfield at 155-160 ppm due to oxygen deshielding .

The benzyl carbon appears at 64-66 ppm, characteristic of carbon atoms adjacent to both aromatic rings and hydroxyl groups . The ethoxy chain carbons appear at 66-68 ppm for the oxygen-attached carbon and 58-60 ppm for the nitrogen-attached carbon . The dimethylamino carbons resonate at 45-46 ppm, typical for aliphatic carbons attached to nitrogen .

Mass Spectrometry and Fragmentation Pathways

The mass spectrometric fragmentation of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol follows predictable pathways based on the stability of resulting fragment ions [27] [28] [29]. The molecular ion peak appears at m/z 195, corresponding to the intact molecule with single electron removal [29]. However, this peak typically exhibits low to medium intensity due to the facile fragmentation of the molecule [29].

The base peak commonly occurs at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through benzylic cleavage [27] [28]. This fragmentation represents loss of the entire substituent chain, generating the highly stable seven-membered aromatic cation [28]. Additional significant fragments include m/z 107, corresponding to the benzyl alcohol portion [27] [28], and m/z 121, arising from ether linkage cleavage [30].

The dimethylamino functionality contributes characteristic fragments at m/z 58 and m/z 45, representing the dimethylamino ethyl cation and the dimethylamino cation, respectively [31]. Loss of water (18 Da) from the molecular ion produces a fragment at m/z 177, while loss of the hydroxymethyl group (31 Da) generates m/z 164 [29].

Fragment Ion (m/z)AssignmentLoss/FormationRelative Intensity
195[M]- ⁺Molecular ionLow-Medium [29]
177[M-H₂O]- ⁺Water lossLow [29]
164[M-CH₂OH]- ⁺Hydroxymethyl lossMedium [29]
121[C₆H₄OCH₂CH₂N(CH₃)₂]- ⁺Ether cleavageHigh [30]
107[C₆H₄CH₂OH]- ⁺Benzyl alcohol fragmentMedium [27] [28]
91[C₇H₇]- ⁺Tropylium ionVery High [27] [28]
79[C₆H₇]- ⁺Cycloheptatriene rearrangementHigh [28]
58[CH₂=N⁺(CH₃)₂]-Dimethylamino fragmentMedium [31]

Crystallographic Structure and Solid-State Properties

The crystallographic characteristics of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol reflect the influence of intermolecular hydrogen bonding and van der Waals interactions in the solid state [32] [33] [34]. Related dimethylamino-substituted aromatic compounds demonstrate the tendency for molecules to pack through specific orientational preferences, particularly involving the amino group interactions with neighboring molecules [32] [20].

The solid-state structure likely exhibits hydrogen bonding networks involving the hydroxymethyl group as both donor and acceptor [22] [33]. Similar compounds show intermolecular hydrogen bonds with characteristic O-H...O distances and angles that stabilize the crystal lattice [32] [33]. The dimethylamino group may participate in weak C-H...N interactions or contribute to van der Waals stabilization through its alkyl substituents [20].

Crystal packing efficiency in para-substituted benzyl alcohol derivatives typically reflects a balance between aromatic π-π interactions and hydrogen bonding networks [33] [34]. The flexible ethoxy linker allows conformational adaptation to optimize intermolecular interactions while maintaining favorable energy configurations [32]. The molecular orientation in the crystal lattice influences both mechanical properties and thermodynamic stability [34].

Retrosynthetic analysis of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol reveals three primary disconnection strategies that guide synthetic planning [1]. The most direct approach involves disconnection of the ether linkage, yielding 4-hydroxybenzyl alcohol and 2-(dimethylamino)ethyl chloride as readily available starting materials. This strategy follows the fundamental principle of identifying the most reactive and accessible functional groups within the target molecule [1].

The secondary disconnection approach focuses on the benzyl alcohol functionality, suggesting reduction of the corresponding aldehyde or ketone precursors. This strategy proves particularly valuable when ether formation precedes the reduction step, allowing for controlled introduction of the hydroxymethyl group under mild conditions [2] [3].

A tertiary approach examines protection-deprotection strategies, where the benzyl alcohol moiety is masked during ether formation and subsequently revealed through selective deprotection [4] [5]. This methodology becomes essential when direct ether formation leads to competing side reactions or when orthogonal reactivity is required for complex synthetic sequences.

Key retrosynthetic disconnections include:

  • Ether bond cleavage: C-O bond between aromatic ring and ethoxy chain
  • Carbonyl reduction: C-O bond formation from aldehyde or ketone precursors
  • Protection strategy: Temporary masking of reactive hydroxyl functionality
  • Aryl-alkyl bond formation: Alternative approaches via cross-coupling methodologies

Primary Synthetic Routes

Williamson Etherification with 4-Hydroxybenzyl Alcohol

The Williamson ether synthesis represents the most direct and widely employed route for synthesizing {4-[2-(Dimethylamino)ethoxy]phenyl}methanol [6] [7] [8]. This classical nucleophilic substitution reaction proceeds through an SN2 mechanism, requiring careful optimization of reaction conditions to achieve high yields and selectivity.

Optimized reaction conditions involve treatment of 4-hydroxybenzyl alcohol with 2-(dimethylamino)ethyl chloride in the presence of potassium carbonate as base [6]. The reaction typically proceeds at 100-120°C in dimethylformamide as solvent for 12-24 hours, achieving yields of 70-95% [6]. Critical parameters include:

  • Base selection: Potassium carbonate provides optimal reactivity while minimizing side reactions
  • Solvent choice: Dimethylformamide offers superior solvation of ionic intermediates compared to dimethyl sulfoxide or acetone
  • Temperature control: Temperatures above 120°C lead to decomposition, while temperatures below 80°C result in incomplete conversion
  • Stoichiometry: Excess alkyl halide (1.2-1.5 equivalents) compensates for competing elimination reactions

Mechanistic considerations reveal that the reaction proceeds through initial deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the alkyl halide [6] [7]. The stereochemical outcome depends on the configuration of the alkyl halide, with primary halides providing optimal results due to reduced steric hindrance and minimized elimination pathways [8] [10].

Substrate scope limitations include sensitivity to electron-withdrawing groups on the aromatic ring, which decrease nucleophilicity of the phenoxide anion [10]. Conversely, electron-donating substituents enhance reactivity but may lead to competing electrophilic aromatic substitution reactions under forcing conditions.

Reductive Approaches from Carbonyl Precursors

Reduction of carbonyl precursors offers an alternative synthetic strategy that can provide excellent selectivity and mild reaction conditions [2] [3] [11]. This approach typically employs either aldehydes or ketones bearing the preformed ether linkage as starting materials.

Aldehyde reduction using sodium borohydride in protic solvents provides the most selective route to primary alcohols [3] [11]. The reaction typically proceeds at room temperature to 60°C with yields ranging from 80-97% [2] [3]. Key advantages include:

  • High chemoselectivity: Selective reduction of aldehydes in presence of other functional groups
  • Mild conditions: Room temperature operation reduces side reactions
  • Broad functional group tolerance: Compatible with amines, ethers, and aromatic systems
  • Scalability: Readily amenable to large-scale production

Alternative reducing agents such as lithium aluminum hydride offer enhanced reactivity but require anhydrous conditions and careful quenching procedures [3] [11]. Zinc borohydride in the presence of alumina provides rapid reduction with excellent yields (94-97%) under microwave irradiation within 60-120 seconds [12] [13].

Ketone reduction presents additional stereochemical considerations, particularly when asymmetric reduction is desired [2] [3]. Catalytic hydrogenation using palladium on carbon, Raney nickel, or platinum catalysts provides efficient reduction under mild conditions (25-100°C, 1-50 bar hydrogen pressure) [2] [3]. The choice of catalyst significantly influences both activity and selectivity, with palladium showing excellent performance for benzylic systems.

Protection-Deprotection Strategies for Selective Functionalization

Protection-deprotection methodologies become essential when direct synthetic approaches encounter selectivity or compatibility issues [4] [5] [14]. The benzyl alcohol functionality can be temporarily masked using various protecting groups, enabling selective manipulation of other reactive sites.

Benzyl protection represents a classical approach, where the hydroxyl group is converted to a benzyl ether that remains stable under basic and nucleophilic conditions [15]. Deprotection typically employs catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [15]. The mechanism involves oxidative addition of the benzyl ether to palladium(0), followed by hydrogen coordination and reductive elimination to release toluene and regenerate the alcohol [15].

Alternative protecting groups include:

  • tert-Butyldimethylsilyl (TBS): Acid-labile protection compatible with basic conditions
  • Acetyl esters: Base-labile protection suitable for acidic reaction conditions
  • Methoxymethyl (MOM): Acid-labile ether protection with orthogonal reactivity

Oxidative deprotection methods using nitroxyl-radical catalysts with phenyl iodonium bis(trifluoroacetate) enable selective removal of benzyl protecting groups under ambient conditions [16]. This methodology shows broad substrate scope and tolerance for hydrogenation-sensitive functional groups such as alkenes and alkynes [16].

Selective deprotection strategies become particularly valuable in complex synthetic sequences where multiple protecting groups must be removed in a predetermined order [4] [17]. For example, NIS or DIB/I2 reagents enable selective deprotection of benzyl ethers positioned adjacent to alcohols through a radical pathway resembling the Hoffman-Loffler-Freytag reaction [17].

Catalytic Synthetic Methods

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful methodologies for ether formation that complement classical nucleophilic substitution approaches [18] [19] [20]. These methods typically provide enhanced functional group tolerance and enable reactions under milder conditions compared to traditional ionic mechanisms.

Palladium-catalyzed etherification utilizing aryl halides and alcohols represents a significant advancement in C-O bond forming reactions [19] [21]. The general mechanism involves oxidative addition of the aryl halide to palladium(0), coordination of the alcohol substrate, deprotonation to form a palladium alkoxide complex, and reductive elimination to form the ether product [21]. Critical factors influencing reaction success include:

  • Ligand selection: Chelating phosphine ligands such as 1,1'-bis(diphenylphosphanyl)ferrocene (DPPF) reduce competing β-hydrogen elimination [21]
  • Base choice: Mild bases such as cesium carbonate or potassium phosphate facilitate alkoxide formation without substrate decomposition
  • Solvent effects: Polar aprotic solvents enhance catalyst solubility and substrate coordination

Nickel-catalyzed processes provide cost-effective alternatives to palladium systems, particularly for challenging substrates or large-scale applications [19]. Decarbonylative ether synthesis using nickel or palladium catalysts with diphosphine ligands enables conversion of aromatic esters to diaryl ethers with excellent yields [19]. This methodology offers advantages in terms of substrate availability and waste reduction compared to traditional halide-based approaches.

Iron-catalyzed etherification has emerged as an environmentally benign alternative utilizing readily available iron(III) triflate as catalyst [22] [20]. The reaction proceeds through dehydrative coupling of alcohols with excellent selectivity for both symmetrical and unsymmetrical ethers [20]. Mechanistic studies indicate that the iron center remains in the +3 oxidation state throughout the catalytic cycle, with ammonium chloride as additive suppressing side reactions and ensuring selective ether formation [20].

Copper-catalyzed cross-coupling reactions provide additional options for challenging substrates, particularly when traditional Williamson conditions fail due to competing elimination or rearrangement reactions [21]. The use of chelating ligands and mild bases enables efficient C-O bond formation under relatively low temperatures (80-120°C).

Enzymatic and Biocatalytic Approaches

Enzymatic synthesis offers exceptional selectivity and environmentally benign reaction conditions for the preparation of benzyl alcohol derivatives [23] [24] [25]. Whole-cell biotransformation systems enable direct conversion of readily available starting materials to target alcohols through carefully orchestrated enzyme cascades.

Alcohol dehydrogenase systems facilitate reduction of corresponding aldehydes and ketones with excellent enantioselectivity when required [24] [25]. The conversion of benzaldehyde to benzyl alcohol using microbial cells proceeds through aldehyde dehydrogenases (ALDHs) or alcohol dehydrogenases with conversion rates exceeding 99% [24]. Key advantages include:

  • Mild reaction conditions: Physiological temperature (37°C) and pH (7-8)
  • High selectivity: Enzyme specificity eliminates side product formation
  • Environmental compatibility: Aqueous reaction medium reduces organic solvent requirements
  • Scalability: Bioreactor systems enable efficient large-scale production

Multi-enzyme cascade systems enable one-pot synthesis from simple amino acid precursors [25]. The engineered pathway involves L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), benzoylformate decarboxylase (BFD), and phenylacetaldehyde reductase (PAR) to convert L-phenylalanine directly to benzyl alcohol with over 99% conversion [25].

Biocatalytic ester synthesis using lipases such as Candida antarctica lipase B enables selective acetylation of benzyl alcohol derivatives through transesterification with vinyl acetate [26]. The reaction proceeds at 37°C in isooctane with excellent yields and enables access to protected alcohol derivatives for subsequent synthetic manipulation.

Process optimization considerations include:

  • Two-phase systems: Organic-aqueous biphasic systems enhance substrate solubility and product recovery
  • Immobilized enzymes: Solid-supported biocatalysts enable catalyst recycling and simplified separation
  • Fed-batch operation: Controlled substrate addition minimizes product inhibition and maximizes conversion

Asymmetric Synthetic Strategies

Asymmetric synthesis becomes critical when enantiomerically pure products are required for pharmaceutical applications [27] [28] [29]. Several catalytic approaches enable enantioselective formation of chiral centers adjacent to the benzyl alcohol functionality.

Organocatalytic approaches utilizing chiral phosphoric acids enable asymmetric electrophilic aromatic amination reactions with excellent enantioselectivities [29]. The catalytic system employs readily available chiral BINOL-derived phosphoric acids to control the stereochemical outcome of C-N bond forming reactions, which can be extended to analogous C-O bond formation.

Asymmetric reduction strategies provide access to enantiomerically enriched secondary alcohols through stereoselective carbonyl reduction [27] [30]. Key methodologies include:

  • Oxazaborolidine catalysis: CBS reduction enables highly enantioselective ketone reduction
  • Asymmetric hydrogenation: Chiral rhodium or ruthenium catalysts provide excellent ee values
  • Enzymatic reduction: Alcohol dehydrogenases offer complementary stereochemical outcomes

Chiral auxiliary methods employ temporary stereodirecting groups that control the facial selectivity of key bond-forming reactions [28] [31]. Silicon-based auxiliaries enable asymmetric silyl ether formation with excellent diastereoselectivity through steric control of nucleophilic approach [32].

Desymmetrization strategies convert prochiral starting materials to chiral products through selective functionalization of enantiotopic groups [29]. This approach proves particularly valuable for preparing axially chiral diaryl ethers where conventional resolution methods prove challenging.

Process Chemistry Considerations

Reaction Optimization and Yield Enhancement

Systematic optimization of reaction parameters enables significant improvements in both yield and selectivity for {4-[2-(Dimethylamino)ethoxy]phenyl}methanol synthesis [33] [34] [35]. Design of experiments (DoE) methodologies provide efficient exploration of multidimensional parameter space while minimizing experimental burden.

Critical parameters requiring optimization include:

Temperature effects: Reaction rates typically increase exponentially with temperature, but competing side reactions and thermal decomposition impose upper limits [33]. For Williamson etherification, the optimal temperature range of 100-120°C balances reaction rate against substrate stability [6].

Solvent selection: Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophile reactivity while suppressing protic interference [7] [8]. Solvent effects on reaction rate follow the trend: DMF > DMSO > acetone > toluene, correlating with solvation ability for ionic intermediates.

Base optimization: The choice and quantity of base critically influence both reaction rate and selectivity [6] [10]. Potassium carbonate provides optimal balance between basicity and nucleophilicity, while stronger bases such as sodium hydride may lead to competing elimination reactions.

Concentration effects: Optimal reaction concentration typically falls in the range of 0.3-0.7 M, balancing reaction rate against mass transfer limitations [33]. Higher concentrations may lead to precipitation of ionic intermediates, while lower concentrations reduce reaction efficiency.

Advanced optimization techniques include:

  • Automated flow reactors: Enable rapid screening of reaction conditions with minimal material consumption [35]
  • Machine learning approaches: Multitask Bayesian optimization accelerates identification of optimal conditions [35]
  • Real-time monitoring: In-situ analytical techniques enable dynamic process adjustment [33]

Scalability Factors and Batch-to-Batch Consistency

Scale-up considerations present unique challenges as reactions optimized at laboratory scale often behave differently in larger vessels [36] [37] [38]. Heat transfer limitations become increasingly problematic as reactor size increases, potentially leading to thermal runaway reactions or incomplete conversion [37].

Key scalability factors include:

Mixing efficiency: Laboratory-scale magnetic stirring provides excellent homogeneity, but larger reactors require mechanical agitation systems with careful impeller design [36] [38]. Reynolds number calculations guide selection of appropriate mixing conditions to maintain equivalent mass transfer rates across scales.

Heat transfer considerations: The surface area to volume ratio decreases with scale, requiring enhanced cooling capacity or modified reaction conditions [37] [39]. Jacket cooling, internal coils, or reflux condensers may be necessary to maintain temperature control during exothermic reactions.

Mass transfer effects: Gas-liquid and liquid-liquid mass transfer rates influence reaction kinetics, particularly for heterogeneous systems [38]. Interfacial area and phase hold-up must be maintained across scales to preserve reaction performance.

Batch consistency strategies include:

  • Statistical process control: Real-time monitoring of critical parameters with automatic adjustment [40]
  • Raw material specifications: Tight control of starting material purity and water content [41]
  • Equipment qualification: Validation of mixing, heating, and cooling systems [39]
  • Process analytical technology: Continuous monitoring enables immediate detection of deviations [42]

Quality by design principles emphasize understanding of process robustness through identification of critical quality attributes and their relationship to process parameters [41] [39]. Control strategies must account for raw material variability, equipment limitations, and environmental factors.

Purification and Isolation Techniques

Product purification requires careful selection of separation techniques based on the physical and chemical properties of {4-[2-(Dimethylamino)ethoxy]phenyl}methanol and associated impurities [43] [44] [45]. The compound's properties - including boiling point (160-165°C at 3.4 mmHg), moderate polarity, and basic amine functionality - guide purification strategy selection [46].

Distillation methods provide efficient separation when thermal stability permits [43] [47]. Reduced pressure distillation minimizes thermal stress while enabling effective separation from lower-boiling impurities [43] [48]. Fractional distillation using a Vigreux column enhances separation efficiency for components with similar boiling points [43] [49].

Chromatographic separation offers excellent resolution but requires careful optimization of mobile and stationary phases [44] [45] [50]. Column chromatography using silica gel with hexane/ethyl acetate gradients typically provides 95-99% purity with 80-90% recovery yields [45]. Flash chromatography accelerates separation while maintaining resolution for time-sensitive purifications.

Crystallization techniques exploit differences in solubility to achieve high purity [44] [45] [51]. Recrystallization from ethanol/water mixtures provides 90-98% purity with moderate yields (70-85%) [45]. Crystallization from diethyl ether offers an alternative approach with comparable purity but enhanced recovery.

Liquid-liquid extraction provides rapid separation based on differential solubility [43] [45]. Dichloromethane/water systems enable efficient removal of polar impurities while retaining the target compound in the organic phase [43] [45]. pH adjustment can enhance selectivity by controlling the ionization state of basic impurities.

Advanced purification methods include:

  • Preparative HPLC: Achieves highest purity (98-99.5%) but with limited throughput [45]
  • Steam distillation: Enables separation of volatile components under mild conditions [43] [49]
  • Supercritical fluid extraction: Provides environmentally benign separation with excellent selectivity

Process integration considerations emphasize minimizing purification steps through enhanced reaction selectivity and in-situ product isolation [39]. Continuous purification methods such as simulated moving bed chromatography enable efficient large-scale separation with reduced solvent consumption [42].

XLogP3

1

Wikipedia

{4-[2-(Dimethylamino)ethoxy]phenyl}methanol

Dates

Last modified: 08-15-2023

Explore Compound Types